

4-Fluorobiphenyl (CAS 324-74-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorobiphenyl

Cat. No.: B1198766

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluorobiphenyl** (4-FBP), a fluorinated aromatic hydrocarbon with significant applications in organic synthesis, materials science, and as a key intermediate in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

4-Fluorobiphenyl is a white to light yellow crystalline solid at room temperature. The introduction of a fluorine atom onto the biphenyl scaffold significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry. [\[1\]](#)

Physicochemical Properties

The key physical and chemical properties of **4-Fluorobiphenyl** are summarized in the table below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 324-74-3 | [2] |
| Molecular Formula | C ₁₂ H ₉ F | [2] |
| Molecular Weight | 172.20 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 75-79 °C | |
| Boiling Point | 253-284 °C | |
| Density | ~1.1 - 1.288 g/cm ³ | |
| LogP | 3.91 - 4.1 | [2] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | 0.00901 mmHg | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Fluorobiphenyl**.

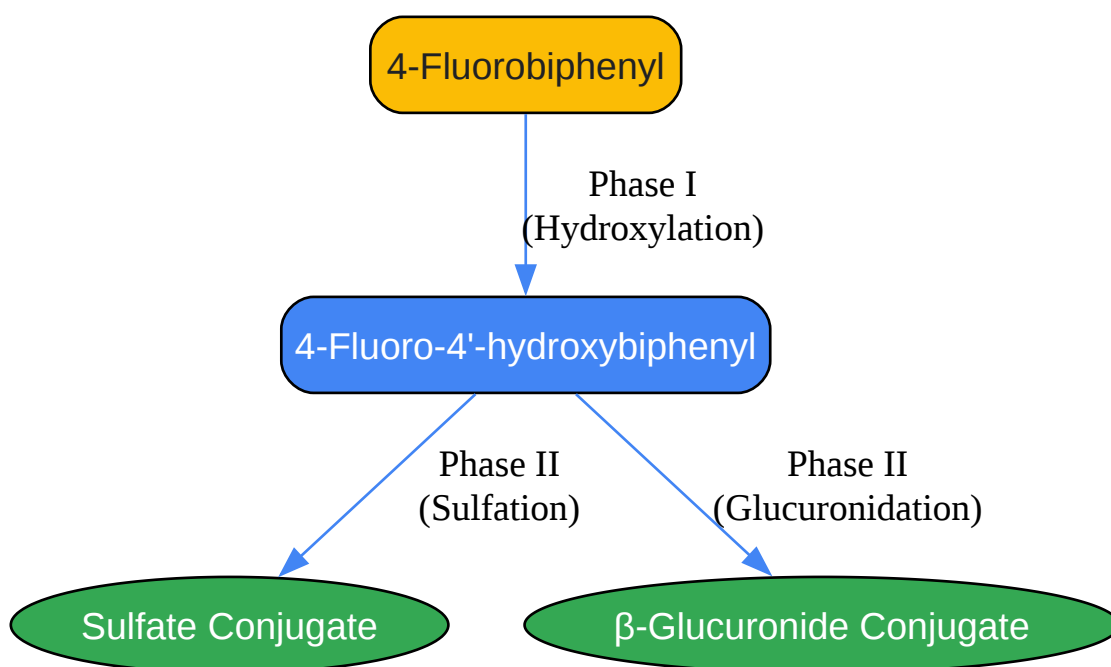
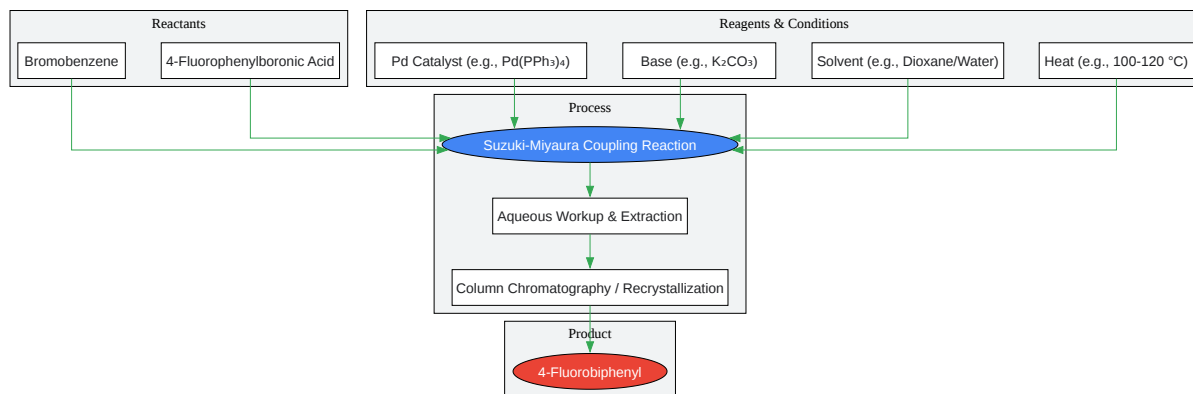
| Spectrum Type | Key Peaks / Features | Source(s) |
|---------------------|--|-----------|
| Mass Spec. (EI) | Molecular Ion (M^+) at m/z 172 (base peak). Other significant peaks at m/z 171, 170. | [2][4] |
| ^1H NMR | (400 MHz, CDCl_3): δ (ppm) ~7.52 (m), ~7.41 (m), ~7.33 (m), ~7.10 (m). | [4] |
| ^{13}C NMR | Spectral data available, indicates distinct aromatic carbon signals. | [4][5] |
| IR Spectroscopy | Key absorptions related to C-H and C-F stretching and aromatic C=C bending. | [6][7] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing **4-Fluorobiphenyl** and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and reliable method for the synthesis of **4-Fluorobiphenyl** involves the coupling of bromobenzene with 4-fluorophenylboronic acid.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.greenbook.net [assets.greenbook.net]
- 2. 4-Fluorobiphenyl | C₁₂H₉F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobiphenyl | CAS#:324-74-3 | Chemsrce [chemsrc.com]
- 4. 4-Fluoro-1,1'-biphenyl(324-74-3) ¹³C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]
- 7. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- To cite this document: BenchChem. [4-Fluorobiphenyl (CAS 324-74-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198766#4-fluorobiphenyl-cas-number-324-74-3\]](https://www.benchchem.com/product/b1198766#4-fluorobiphenyl-cas-number-324-74-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com